![molecular formula C6H16Cl2N4O2 B13402148 2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide;dihydrochloride](/img/structure/B13402148.png)
2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diglycylethylenediamine, Dihydrochloride Salt, also known as N,N’-1,2-Ethanediyl-bis[2’,2’'-amino]acetamide dihydrochloride, is a crystalline solid with the molecular formula C6H14N4O2•2HCl and a molecular weight of 247.12 g/mol . This compound is primarily used in proteomics research and is known for its solubility in water and stability at low temperatures .
Métodos De Preparación
The synthesis of Diglycylethylenediamine, Dihydrochloride Salt involves the reaction of ethylenediamine with glycine in the presence of hydrochloric acid. The reaction conditions typically include:
Reactants: Ethylenediamine, Glycine, Hydrochloric Acid
Solvent: Water
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete reaction
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
Diglycylethylenediamine, Dihydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diglycylethylenediamine, Dihydrochloride Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of Diglycylethylenediamine, Dihydrochloride Salt involves its interaction with specific molecular targets, such as proteins and enzymes. It can form stable complexes
Propiedades
Fórmula molecular |
C6H16Cl2N4O2 |
|---|---|
Peso molecular |
247.12 g/mol |
Nombre IUPAC |
2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C6H14N4O2.2ClH/c7-3-5(11)9-1-2-10-6(12)4-8;;/h1-4,7-8H2,(H,9,11)(H,10,12);2*1H |
Clave InChI |
MHLZVRHJFFGGHY-UHFFFAOYSA-N |
SMILES canónico |
C(CNC(=O)CN)NC(=O)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


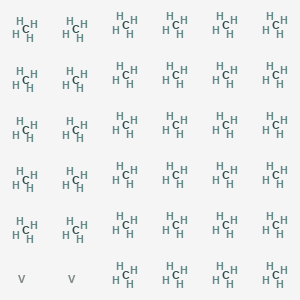
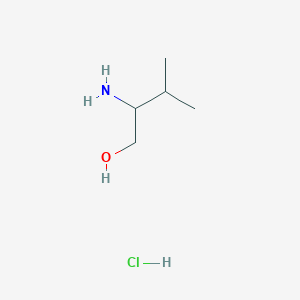
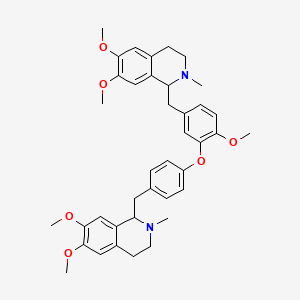
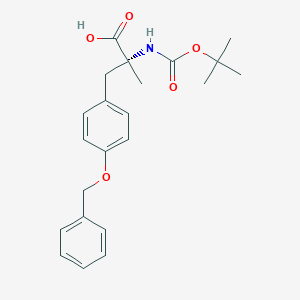
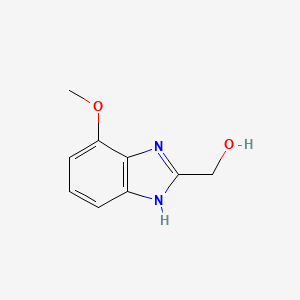

![4-O-[2-(benzylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(tert-butylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylcarbamoyloxy)-3-methylbutyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(methylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(phenylcarbamoyloxy)butyl] but-2-enedioate;1-O-methyl 4-O-[3-methyl-2-(propan-2-ylcarbamoyloxy)butyl] but-2-enedioate](/img/structure/B13402096.png)
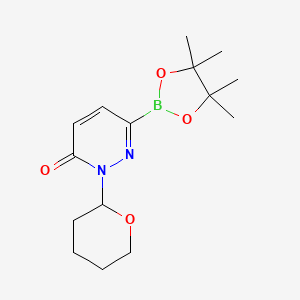
![N-[1-cyano-2-[4-(3-methyl-2-oxo-1,3-benzoxazol-5-yl)phenyl]ethyl]-1,4-oxazepane-2-carboxamide](/img/structure/B13402120.png)
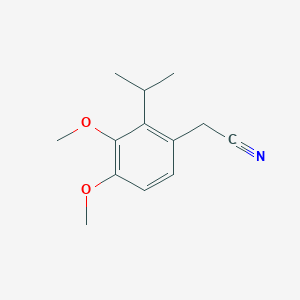
![(1-Ethoxy-1-oxopropan-2-yl) 5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-nitrobenzoate](/img/structure/B13402134.png)
![2-amino-N-[[4-(3,5-dimethylphenoxy)-3-methylphenyl]methyl]propanamide;hydrochloride](/img/structure/B13402135.png)
![(3,3,4,4,4-d5)-(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-[4-hydroxyphenyl]-2-phenyl-1-butene](/img/structure/B13402138.png)
![Methyl (2S)-2-methyl-3-((tetrahydro-2H-pyran-2-yl]oxy]propanoate](/img/structure/B13402141.png)
